molecular formula C22H23NO2 B8627341 [4-(Dibenzylamino)benzene-1,2-diyl]dimethanol

[4-(Dibenzylamino)benzene-1,2-diyl]dimethanol

Cat. No. B8627341
M. Wt: 333.4 g/mol
InChI Key: NVVCJDPGCQSSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Dibenzylamino)benzene-1,2-diyl]dimethanol is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(Dibenzylamino)benzene-1,2-diyl]dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Dibenzylamino)benzene-1,2-diyl]dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[4-(Dibenzylamino)benzene-1,2-diyl]dimethanol

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

[4-(dibenzylamino)-2-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C22H23NO2/c24-16-20-11-12-22(13-21(20)17-25)23(14-18-7-3-1-4-8-18)15-19-9-5-2-6-10-19/h1-13,24-25H,14-17H2

InChI Key

NVVCJDPGCQSSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-L, four-necked, round-bottomed flask was charged with dimethyl 4-(dibenzylamino)benzene-1,2-dicarboxylate in 38 L of THF from the previous step. While cooling with a dry ice-acetone bath (ca. −50° C.), a solution of lithium aluminum hydride (LiAlH4) in THF (1.0 M, 26 L) was added dropwise via an addition funnel keeping the internal temperature <5° C. (ca. 1.5 h addition). The resulting reaction mixture was aged at −12 to 1° C. for 3 h. Additional LiAlH4 (1.2 L) was added via addition funnel and the reaction mixture was allowed to slowly warm to room temperature over 16 h. A solution of aqueous THF (1.03 L of water diluted with 4 L of THF) was then added slowly keeping the internal temperature <15° C. Next, 1.03 L of a 15% NaOH solution were added in one portion followed by the addition of 3.1 L of water in 5 portions. [note, the reaction mixture gets extremely thick during the second water addition step] The reaction mixture was allowed to warm to room temperature, and then filtered through Solka-Floc® with the aid of 40 L of THF [note, the filtration is slow, ca. 5 h] and concentrated to ca. 21 L (ca. 3 volumes). Toluene (56 L, 8 volumes) was added and the solution was concentrated to ca. 35 L (ca. 5 volumes). Seed crystals were then added to initiate crystallization and the reaction mixture was further concentrated to ca. 28 L (4 volumes). Heptane (70 L) was then added over 90 min and the crystallization was aged at room temperature until <3% of the dial remained in the mother liquor (ca. 3 h). The crystals were collected by filtration, washed with 20 L of a 1:2 toluene:heptane solution and 30 L of heptane, and dried under vacuum with a nitrogen sweep to give the title compound.
Name
Quantity
1.03 L
Type
solvent
Reaction Step One
[Compound]
Name
100-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl 4-(dibenzylamino)benzene-1,2-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
38 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
26 L
Type
solvent
Reaction Step Three
Quantity
1.2 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3.1 L
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.